molecular formula C12H13BrF5NO B12120945 (3-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine

(3-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine

Cat. No.: B12120945
M. Wt: 362.13 g/mol
InChI Key: IVAPVUZOFVIXEN-UHFFFAOYSA-N
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Description

“(3-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine” is a chemical compound with the following structure:

This compound\text{this compound} This compound

This compound combines a benzyl group substituted with a bromine atom and a pentafluoroethyloxy-propyl group

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves Suzuki–Miyaura cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process:

  • The bromobenzyl fragment (3-bromo-benzyl) reacts with a boron-based reagent (such as an organotrifluoroborate salt) under palladium catalysis.
  • The pentafluoroethyloxy-propyl fragment (3-pentafluoroethyloxy-propyl) is transferred from the boron to the palladium center, forming the desired Pd–C bond.

Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant transformations.

Industrial Production Methods: While specific industrial production methods may vary, the Suzuki–Miyaura coupling can be scaled up for large-scale synthesis.

Chemical Reactions Analysis

Reactions: The compound can undergo various reactions, including:

    Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: Reduction of the nitro group (if present) to the corresponding amine.

    Functionalization: Introduction of additional functional groups.

Common Reagents and Conditions:

    Boron Reagents: Organotrifluoroborate salts (e.g., potassium organotrifluoroborate) serve as boron sources.

    Palladium Catalyst: Typically Pd(PPh₃)₄ or related complexes.

Major Products: The major products depend on the specific reactions performed. For example, substitution with amines or other nucleophiles yields different derivatives.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: In drug discovery and chemical biology studies.

    Medicine: Potential therapeutic agents.

    Industry: As a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism of action remains context-dependent. its reactivity and functional groups suggest potential interactions with biological targets.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could explore related structures and their unique features.

Properties

Molecular Formula

C12H13BrF5NO

Molecular Weight

362.13 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine

InChI

InChI=1S/C12H13BrF5NO/c13-10-4-1-3-9(7-10)8-19-5-2-6-20-12(17,18)11(14,15)16/h1,3-4,7,19H,2,5-6,8H2

InChI Key

IVAPVUZOFVIXEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNCCCOC(C(F)(F)F)(F)F

Origin of Product

United States

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